(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-2-hydroxy-3-[(2S)-2-methanesulfonamido-3-(naphthalene-2-sulfinyl)propanamido]-4-phenylbutyl]-decahydroisoquinoline-3-carboxamide
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Overview
Description
TYA5 is a compound that has garnered significant attention in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of TYA5 involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the reaction of thioacetamide with 5-bromo-3-p-tolyl-2-thioxo-1,3-thiazolidin-4-one in the presence of potassium carbonate . This reaction yields 5-methyl-3-(p-tolyl)thiazolo[4,5-d]thiazole-2(3H)-thione. Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
TYA5 undergoes various types of chemical reactions, including:
Oxidation: TYA5 can be oxidized using oxidizing agents like potassium ferricyanide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: TYA5 can undergo substitution reactions, particularly with halogens and other nucleophiles. Common reagents used in these reactions include potassium carbonate, sodium borohydride, and various halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
TYA5 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: TYA5 derivatives have shown potential as antimicrobial and anticancer agents.
Industry: TYA5 is used in the production of dyes, elastomers, and other industrial materials.
Mechanism of Action
The mechanism of action of TYA5 involves its interaction with specific molecular targets and pathways. For instance, TYA5 has been shown to inhibit histone deacetylase 6 (HDAC6), which plays a role in various cellular processes . This inhibition can lead to changes in gene expression and protein function, contributing to its biological effects.
Comparison with Similar Compounds
TYA5 is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include thiazole derivatives such as thiazolothiazoles and benzimidazoles . These compounds share some chemical properties with TYA5 but differ in their specific applications and mechanisms of action.
Properties
CAS No. |
159878-30-5 |
---|---|
Molecular Formula |
C38H52N4O6S2 |
Molecular Weight |
725.0 g/mol |
IUPAC Name |
(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-2-hydroxy-3-[[(2S)-2-(methanesulfonamido)-3-naphthalen-2-ylsulfinylpropanoyl]amino]-4-phenylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C38H52N4O6S2/c1-38(2,3)40-37(45)34-22-29-16-10-11-17-30(29)23-42(34)24-35(43)32(20-26-12-6-5-7-13-26)39-36(44)33(41-50(4,47)48)25-49(46)31-19-18-27-14-8-9-15-28(27)21-31/h5-9,12-15,18-19,21,29-30,32-35,41,43H,10-11,16-17,20,22-25H2,1-4H3,(H,39,44)(H,40,45)/t29-,30+,32-,33+,34-,35+,49?/m0/s1 |
InChI Key |
HSGWMHCBWWNMPP-SRYSGFPJSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CS(=O)C4=CC5=CC=CC=C5C=C4)NS(=O)(=O)C)O |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CS(=O)C4=CC5=CC=CC=C5C=C4)NS(=O)(=O)C)O |
Origin of Product |
United States |
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